molecular formula C5H4ClIN2 B1388418 6-Chloro-3-iodopyridin-2-amine CAS No. 800402-06-6

6-Chloro-3-iodopyridin-2-amine

Cat. No.: B1388418
CAS No.: 800402-06-6
M. Wt: 254.45 g/mol
InChI Key: GGXIOSCUHASSOL-UHFFFAOYSA-N
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Description

6-Chloro-3-iodopyridin-2-amine: is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is of significant interest in organic synthesis due to its unique structural features, which include both chlorine and iodine substituents on the pyridine ring. These substituents make it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloro-3-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 6-chloropyridin-2-amine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

6-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. For example, in palladium-catalyzed cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

  • 6-Chloro-2-iodopyridin-3-amine
  • 5-Bromo-6-chloro-3-iodopyridin-2-amine
  • 2-Chloro-3-iodopyridin-4-amine

Comparison:

6-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

6-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXIOSCUHASSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670324
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-06-6
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3-iodopyridine
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Synthesis routes and methods I

Procedure details

A suspension of N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethyl propionamide (Preparation 108, 5.0 g, 14.8 mmol) in 1M HCl was heated to reflux for 4.5 h. The reaction was cooled to rt and then extracted with diethyl ether (2×50 mL). The organics were washed with Na2CO3 solution (2×50 mL) before being dried (MgSO4) and the solvent removed in vacuo. Purification by column chromatography (SiO2, CH2Cl2) afforded the title compound. δH (CDCl3): 7.76 (1H, d), 6.46 (1H, d), 5.43–5.20 (2H, br s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloro-3-iodopyridin-2-yl)pivalamide (17.0 g, 50.2 mmol) in dioxane (80 mL) is added 2 N aqueous HCl (50 mL) and the resulting mixture is stirred at 105° C. for 2 h. After cooling to RT, the reaction mixture is slowly poured into a saturated aqueous NaHCO3 solution (200 mL) and the resulting mixture is extracted with ethyl acetate (400 mL×3). The combined organic extracts are washed with brine (300 mL×3), dried over MgSO4, and solvent is evaporated on a rotary evaporator to provide 6-chloro-3-iodopyridine-2-amine as light brown solid (12.8 g, yield 100%). 1H NMR (300 MHz, DMSO-d6), δ 7.85 (d, J=8.1 Hz, 1H), 6.36 (d, J=8.1 Hz, 1H), 6.50 (br s, 2H). LCMS-ESI (m/z): calcd for C5H4ClIN2 253.9; [M+H]+ found 255.3.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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